N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine;oxalic acid
Overview
Description
N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a nitrophenoxy group
Scientific Research Applications
N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine typically involves the reaction of 2-nitrophenol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted amines or amides.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine
- N,N-dimethyl-3-(4-nitrophenoxy)propan-1-amine
- N,N-dimethyl-3-(2-chlorophenoxy)propan-1-amine
Uniqueness
N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine is unique due to the presence of both a nitrophenoxy group and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-nitrophenoxy)propan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.C2H2O4/c1-12(2)8-5-9-16-11-7-4-3-6-10(11)13(14)15;3-1(4)2(5)6/h3-4,6-7H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDRWYNQKYTBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.